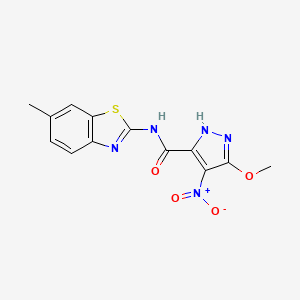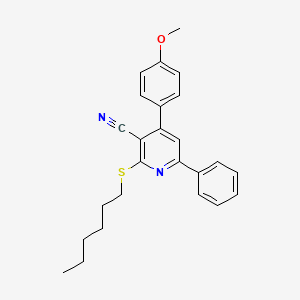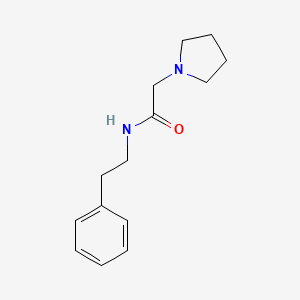![molecular formula C16H23N7 B4673631 6-[(4-ethyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B4673631.png)
6-[(4-ethyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine
Overview
Description
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives, including 6-[(4-ethyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine, typically involves one-pot, multi-component reactions. These reactions can utilize cyanamide, aromatic aldehydes, and an amine (such as piperidine) under microwave irradiation, providing a green and efficient method for producing these compounds with high yield and purity. The structure of the synthesized products is confirmed using various spectroscopic techniques, such as NMR and mass spectrometry, sometimes complemented by X-ray diffraction (Sadek et al., 2023).
Molecular Structure Analysis
The molecular structure of triazine derivatives, including detailed vibrational spectra and electronic properties, has been characterized through combined experimental and theoretical studies. Techniques like FT-IR, FT-Raman, and NMR spectroscopy, along with density functional theory (DFT) calculations, provide insights into the geometric configuration, vibrational wavenumbers, and the molecular orbitals of these compounds. These studies reveal the stability and reactivity patterns of the triazine ring, which are crucial for understanding its interactions and functionalities (Kavipriya et al., 2015).
Chemical Reactions and Properties
The chemical behavior of 1,3,5-triazine derivatives under various reaction conditions has been explored to synthesize novel compounds with potential biological and pharmacological activities. These reactions include interactions with hydrazonyl halides, phenacyl bromide, and chloroacetonitrile, leading to the formation of triazine and triazepine derivatives with diverse functional groups. The ability to undergo multiple reactions makes these compounds versatile intermediates for the development of new materials and biologically active molecules (Badrey & Gomha, 2012).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, density, and thermal stability, are characterized through various analytical methods. These properties are influenced by the molecular structure and substituents on the triazine ring, affecting the compound's applicability in different domains. High thermal stability, as observed in homopolyamides synthesized from triazine monomers, indicates their potential use in high-performance materials (Asundaria et al., 2010).
Chemical Properties Analysis
The chemical properties of 1,3,5-triazine derivatives, including their reactivity and interaction with other molecules, are crucial for their application in synthesizing new compounds with desired functionalities. Studies have shown that these compounds can participate in a wide range of chemical reactions, leading to the synthesis of antimicrobial and antifungal agents, demonstrating their potential in medicinal chemistry (Kushwaha & Sharma, 2022).
Mechanism of Action
Target of Action
It is a member of the class of pyrrolopyrimidines Pyrrolopyrimidines are known to have various biological activities and can interact with multiple targets, including kinases and G protein-coupled receptors (GPCRs)
Mode of Action
As a pyrrolopyrimidine derivative, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target proteins . The exact interactions and changes depend on the specific targets and the chemical structure of the compound.
Biochemical Pathways
The affected biochemical pathways of this compound are not specified in the search results. Pyrrolopyrimidines can be involved in various biochemical pathways depending on their specific targets. They can affect signal transduction, cell proliferation, and other cellular processes. More detailed studies are required to determine the exact pathways affected by this compound .
Result of Action
Depending on its targets and mode of action, the compound can have various effects, such as inhibiting or activating certain proteins, altering signal transduction, affecting cell proliferation, and more .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[(4-ethylpiperazin-1-yl)methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-2-22-8-10-23(11-9-22)12-14-19-15(17)21-16(20-14)18-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H3,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEBRSOGGWYBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-ethylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4673556.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4673573.png)
![5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673577.png)
![N-cyclopentyl-N'-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4673590.png)


![2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4673641.png)
![N-(2,6-difluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4673644.png)
![1-(4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-5-pyrimidinyl)ethanone](/img/structure/B4673647.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4673656.png)
![6-chloro-N,N-dimethyl-3-[({[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4673661.png)